JAK1/JAK2 Isoform Inhibition: para-Acetyl vs. meta-Acetyl Isomer Potency Advantage
A 2023 J. Med. Chem. study compared the para-acetylphenyl analog (target compound, CAS 950243-83-1) against its meta-acetylphenyl isomer (CAS 950253-69-7) in a JAK1/JAK2 biochemical inhibition assay. The para-acetyl compound achieved an IC50 of 12.8 nM against JAK1 and JAK2, while the meta-acetyl isomer exhibited approximately 3- to 5-fold weaker inhibition [1].
| Evidence Dimension | JAK1/JAK2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.8 nM (JAK1/JAK2) |
| Comparator Or Baseline | N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950253-69-7): IC50 ≈ 40–60 nM (estimated from reported fold difference) |
| Quantified Difference | Para-acetyl is approximately 3- to 5-fold more potent than the meta-acetyl isomer |
| Conditions | Biochemical kinase inhibition assay; recombinant JAK1 and JAK2 kinase domains |
Why This Matters
For a procurement decision focused on kinase-targeted probe or lead discovery, a 3- to 5-fold intrinsic potency advantage directly reduces the required screening concentration and improves the signal-to-noise ratio in cellular follow-up assays.
- [1] Kuujia.com. Cas no 950253-69-7 (N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide) — JAK1/JAK2 IC50 data derived from a 2023 J. Med. Chem. publication. Page accessed 2026-04-30. View Source
